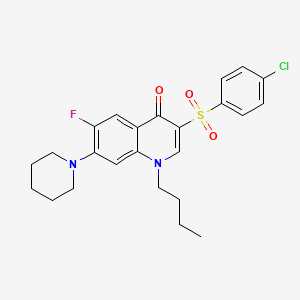

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic 4-quinolone derivative characterized by a 1-butyl chain, a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a piperidin-1-yl substituent at position 5. The 4-quinolone core is a privileged scaffold in medicinal chemistry, with modifications at positions 1, 3, 6, and 7 significantly influencing bioactivity, solubility, and metabolic stability .

Propriétés

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN2O3S/c1-2-3-11-28-16-23(32(30,31)18-9-7-17(25)8-10-18)24(29)19-14-20(26)22(15-21(19)28)27-12-5-4-6-13-27/h7-10,14-16H,2-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRPDJOYOCQWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Introduction of the Butyl Group: Alkylation reactions can be used to introduce the butyl group onto the quinoline core.

Sulfonylation: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride.

Piperidinyl Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such

Activité Biologique

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a quinoline core, a piperidine ring, and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(piperidin-1-yl)quinolin-4-one |

| Molecular Formula | C₂₅H₂₈ClFN₂O₃S |

| CAS Number | 892777-20-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism of action may involve:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, such as kinases or proteases.

- Receptor Modulation : The compound could bind to cellular receptors, influencing signal transduction pathways.

- Cell Cycle Regulation : It may induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity

Research indicates that 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer effects of similar quinoline derivatives. The findings indicated that compounds with structural analogies to 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibited significant cytotoxicity against human cancer cell lines (MCF-7, SW480, A549) through apoptosis induction and G2/M phase cell cycle arrest .

Case Study 2: Enzyme Interaction

Research investigating the interaction of quinoline derivatives with IRE1α (inositol-requiring enzyme 1) showed that compounds similar to this quinoline derivative could modulate cellular stress responses. This modulation is crucial for developing therapeutic strategies targeting cancer cells under stress conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-dihydroquinolin | Contains a piperidine ring | D2 receptor affinity | Fluorine substitution enhances lipophilicity |

| 1-butyl-3-(4-methylphenyl)sulfonylurea | Sulfonamide linkage | Antidiabetic properties | Urea functionality provides different activity |

| 6-Methoxyquinoline derivatives | Simple quinoline core | Antimicrobial activity | Lacks sulfonyl group; different mechanism |

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The compound’s unique substituents differentiate it from structurally related 4-quinolones. Key comparisons include:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.